Dihydrochlorure de 2-pyridyléthylamine

Vue d'ensemble

Description

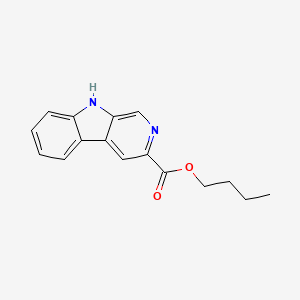

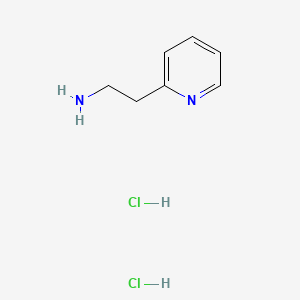

2-Pyridylethylamine dihydrochloride is a chemical compound known for its role as a histamine H1 receptor agonist. It is primarily used in scientific research to study the effects of histamine on various biological systems. The compound has a molecular formula of C7H12Cl2N2 and a molecular weight of 195.09 g/mol .

Applications De Recherche Scientifique

2-Pyridylethylamine dihydrochloride is widely used in scientific research due to its role as a histamine H1 receptor agonist. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

Biology: Employed in studies involving histamine receptors and their role in physiological processes.

Medicine: Investigated for its potential therapeutic effects in conditions related to histamine activity, such as allergies and inflammation.

Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes

Mécanisme D'action

Target of Action

The primary target of 2-Pyridylethylamine dihydrochloride is the histamine H1 receptor . This receptor plays a crucial role in mediating physiological responses to histamine, a biogenic amine that contributes to a variety of biological processes, including immune response, gastric acid secretion, and neurotransmission .

Mode of Action

2-Pyridylethylamine dihydrochloride acts as an agonist at the histamine H1 receptor . As an agonist, it binds to the receptor and activates it, mimicking the action of histamine. This interaction results in a series of intracellular events, leading to the physiological responses associated with histamine .

Biochemical Pathways

Upon activation of the histamine H1 receptor, various biochemical pathways are affectedThese downstream events can influence various cellular processes, including inflammation and smooth muscle contraction .

Result of Action

The activation of the histamine H1 receptor by 2-Pyridylethylamine dihydrochloride results in vasoconstriction . This means it causes the blood vessels to narrow, which can affect blood flow. This effect is one of the key molecular and cellular outcomes of the compound’s action .

Analyse Biochimique

Biochemical Properties

2-Pyridylethylamine dihydrochloride plays a significant role in biochemical reactions by acting as a histamine H1 receptor agonist . It interacts with histamine receptors, particularly the H1 receptor, to produce various physiological effects. The compound binds to the H1 receptor, leading to the activation of downstream signaling pathways. This interaction is crucial for understanding the compound’s role in vasoconstriction and other histamine-mediated responses .

Cellular Effects

2-Pyridylethylamine dihydrochloride has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in microglial cells, the compound triggers phagocytosis and reactive oxygen species (ROS) production via H1 receptor activation . Additionally, it has been shown to increase collagen content in myofibroblast cultures, indicating its role in wound healing and tissue repair .

Molecular Mechanism

The molecular mechanism of 2-Pyridylethylamine dihydrochloride involves its binding to the histamine H1 receptor, which is a G protein-coupled receptor (GPCR) . Upon binding, the receptor undergoes a conformational change, activating intracellular signaling cascades. This activation leads to various cellular responses, including enzyme activation, changes in gene expression, and modulation of cellular metabolism . The compound’s ability to mimic histamine’s effects highlights its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Pyridylethylamine dihydrochloride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to the compound has been associated with sustained activation of histamine receptors and prolonged cellular responses .

Dosage Effects in Animal Models

The effects of 2-Pyridylethylamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively activates histamine receptors without causing significant adverse effects . At higher doses, it can lead to toxic effects, including excessive vasoconstriction and potential tissue damage . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

2-Pyridylethylamine dihydrochloride is involved in metabolic pathways related to histamine metabolism. It interacts with enzymes and cofactors that regulate histamine synthesis and degradation . The compound’s role as a histamine agonist suggests that it can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2-Pyridylethylamine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these proteins, which can affect its bioavailability and efficacy . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

2-Pyridylethylamine dihydrochloride’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization within cells can influence its interactions with other biomolecules and its overall effectiveness in modulating cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Pyridylethylamine dihydrochloride can be synthesized through the reaction of 2-pyridylethylamine with hydrochloric acid. The process involves dissolving 2-pyridylethylamine in a suitable solvent, such as water or ethanol, and then adding hydrochloric acid to form the dihydrochloride salt. The reaction is typically carried out at room temperature and the product is obtained by crystallization .

Industrial Production Methods

In industrial settings, the production of 2-pyridylethylamine dihydrochloride follows similar principles but on a larger scale. The process involves the use of large reactors where 2-pyridylethylamine is reacted with hydrochloric acid under controlled conditions. The product is then purified through crystallization and drying to obtain the final compound .

Analyse Des Réactions Chimiques

Types of Reactions

2-Pyridylethylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to the free base form.

Substitution: It can participate in substitution reactions where the pyridine ring is modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Comparaison Avec Des Composés Similaires

2-Pyridylethylamine dihydrochloride is unique due to its specific action on histamine H1 receptors. Similar compounds include:

Betahistine dihydrochloride: Another histamine analog used to treat vertigo.

Meclizine dihydrochloride: An H1 receptor antagonist used for motion sickness and vertigo.

Chlorpheniramine: An H1 receptor antagonist commonly used as an antihistamine

These compounds differ in their receptor targets and therapeutic applications, highlighting the unique role of 2-pyridylethylamine dihydrochloride in scientific research and potential therapeutic uses.

Propriétés

IUPAC Name |

2-pyridin-2-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c8-5-4-7-3-1-2-6-9-7;;/h1-3,6H,4-5,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIFKSYYILNJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2706-56-1 (Parent) | |

| Record name | Pyridine, 2-(2-aminoethyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70187079 | |

| Record name | Pyridine, 2-(2-aminoethyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3343-39-3 | |

| Record name | Pyridine, 2-(2-aminoethyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-(2-aminoethyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 2-Pyridylethylamine Dihydrochloride?

A1: 2-Pyridylethylamine Dihydrochloride functions as a selective agonist of the histamine H1 receptor [, , , ]. Upon binding to H1 receptors on the surface of cells, it mimics the effects of histamine, triggering a cascade of downstream signaling events.

Q2: What are the physiological effects of 2-Pyridylethylamine Dihydrochloride binding to the H1 receptor?

A2: Activation of H1 receptors by 2-Pyridylethylamine Dihydrochloride leads to various physiological responses, depending on the cell type and tissue. In vascular smooth muscle cells, it stimulates phosphoinositide metabolism, increases cytosolic free calcium concentrations [, ], and ultimately contributes to vasoconstriction. In airway smooth muscle, it induces bronchoconstriction [].

Q3: How does 2-Pyridylethylamine Dihydrochloride compare to histamine in terms of its effects on rapidly adapting vagal afferents in the lungs?

A3: Similar to histamine, 2-Pyridylethylamine Dihydrochloride stimulates rapidly adapting vagal afferents in the lungs, primarily through its action on H1 receptors []. This suggests a role for H1 receptors in mediating sensory responses in the airways.

Q4: How does 2-Pyridylethylamine Dihydrochloride influence collagen content in different cell types?

A4: Studies show that 2-Pyridylethylamine Dihydrochloride can increase collagen content in both cardiac myofibroblasts [] and myofibroblasts derived from wound granulation tissue []. This suggests a potential role for this compound in influencing wound healing and cardiac fibrosis.

Q5: Are there any studies investigating the effects of 2-Pyridylethylamine Dihydrochloride on the central nervous system?

A5: Research indicates that 2-Pyridylethylamine Dihydrochloride, acting on H1 receptors within the parafacial region of the brain, can increase the activity of chemosensitive neurons and respiratory activity in rats []. This suggests a potential role for histamine H1 receptors in central respiratory control.

Q6: Can 2-Pyridylethylamine Dihydrochloride’s action be blocked?

A6: Yes, the effects of 2-Pyridylethylamine Dihydrochloride can be antagonized by H1 receptor antagonists like loratadine, chlorpheniramine, and mepyramine [, , ]. These antagonists compete with 2-Pyridylethylamine Dihydrochloride for binding to the H1 receptor, thereby inhibiting its effects.

Q7: How does the potency of 2-Pyridylethylamine Dihydrochloride compare to other H1 receptor agonists?

A7: While direct comparisons of potency are limited within the provided research, 2-Pyridylethylamine Dihydrochloride is noted for its ability to effectively stimulate H1 receptors at micromolar concentrations [, , ]. Its potency may vary depending on the specific cell type and experimental conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.